Tributylmethylphosphonium Iodide

Beschreibung

Significance of Quaternary Phosphonium (B103445) Salts in Contemporary Chemical Science

Quaternary phosphonium salts (QPS) are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic groups, carrying a positive charge that is balanced by a counter-anion. chemkente.com These salts are lauded for their high thermal and electrochemical stability, which makes them robust candidates for a wide array of chemical processes. chemkente.com Their utility spans across various domains of chemistry, including as phase transfer catalysts, ionic liquids, and synthetic reagents. chemkente.comchemimpex.com

In the realm of organic synthesis, QPS are instrumental as phase transfer catalysts, facilitating reactions between reactants in immiscible phases, thereby enhancing reaction rates and yields. chemkente.comchemimpex.com They are also precursors for the Wittig reaction, a cornerstone method for creating carbon-carbon double bonds. chemkente.com Furthermore, their application as curing accelerators in polymerization processes highlights their industrial relevance. chemkente.com The growing interest in "green chemistry" has also propelled the investigation of QPS as environmentally benign ionic liquids. chemimpex.com

Overview of Tributylmethylphosphonium Iodide as a Subject of Scholarly Inquiry

This compound, with the chemical formula C₁₃H₃₀IP, is a white to light yellow crystalline powder. chemimpex.com It has garnered considerable attention from researchers due to its distinct properties, including its stability and solubility in organic solvents. chemimpex.com These characteristics make it a versatile reagent in academic and industrial research. chemimpex.com

Scholarly investigations into this compound have revealed its efficacy as a phase transfer catalyst and as a reagent in various organic syntheses, such as alkylation and phosphorylation reactions. chemimpex.com Its role in the development of advanced materials, where it can impart enhanced thermal stability and chemical resistance to polymers and coatings, is also an active area of study. chemimpex.com

Scope and Emerging Research Trajectories of this compound

The research landscape for this compound is continually expanding. Current research is focused on optimizing its use in established applications and exploring novel functionalities. One of the most promising emerging trajectories is its application in the field of perovskite solar cells. nsf.gov Studies have shown that incorporating this compound can enhance the stability and efficiency of these solar cells by forming a robust, water-insoluble one-dimensional perovskite layer that protects the active material. nsf.gov

Another significant area of research is its use in the formulation of polymer electrolytes for energy storage devices. mdpi.comresearchgate.net When doped into a polymer matrix, this compound can improve the ionic conductivity of the electrolyte, a critical factor for the performance of batteries and supercapacitors. mdpi.com Future research is expected to further explore its potential in these and other cutting-edge technologies, including its use in creating novel ionic liquids and as a biocide. chemimpex.commdpi.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1702-42-7 chemimpex.com |

| Molecular Formula | C₁₃H₃₀IP chemimpex.com |

| Molecular Weight | 344.26 g/mol nih.gov |

| Appearance | White to light yellow crystalline powder chemimpex.com |

| Melting Point | 133.5 °C lookchem.com |

| Solubility | Soluble in Methanol lookchem.com |

Synonyms for this compound

| Synonym |

| Methyltributylphosphonium iodide chemimpex.com |

| tributyl(methyl)phosphanium iodide lookchem.com |

| Phosphonium, tributylmethyl-, iodide (1:1) nih.gov |

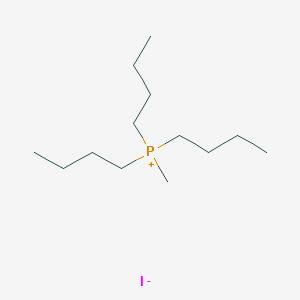

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tributyl(methyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZMYANQLOCZOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375025 | |

| Record name | Tributyl(methyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702-42-7 | |

| Record name | Tributylmethylphosphonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tributylmethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1702-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, tributylmethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl(methyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylphosphonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Spectroscopic Characterization

Synthetic Pathways for Tributylmethylphosphonium Iodide

The primary route to synthesizing this compound involves the quaternization of a phosphine (B1218219) precursor. This can be achieved through several approaches, including solvent-free methods and optimized solution-based strategies.

The most common and direct synthesis of this compound is achieved through the quaternization reaction of tributylphosphine (B147548) with methyl iodide. lookchem.com In this S_N2 reaction, the phosphorus atom of the nucleophilic tributylphosphine attacks the electrophilic methyl group of methyl iodide. This forms a new phosphorus-carbon bond and results in the phosphonium (B103445) cation and the iodide anion. A high yield of 97.5% has been reported for this synthetic route. lookchem.com The reaction is a versatile method for creating quaternary phosphonium salts. guidechem.com

Reaction Scheme: Tributylphosphine + Methyl Iodide → this compound

P(CH₂CH₂CH₂CH₃)₃ + CH₃I → [P(CH₂CH₂CH₂CH₃)₃(CH₃)]⁺I⁻

Solvent-free synthesis presents an alternative pathway, often considered a "green chemistry" approach. This method can be accomplished by directly mixing and heating the reactants. For instance, a solid-state reaction can be induced by annealing this compound powder with other compounds at temperatures above its melting point (123°C), such as 150°C. nsf.gov At this temperature, the molten salt can act as both a reactant and a reaction medium, facilitating the formation of the desired product without the need for an external solvent. nsf.gov

Solution-based synthesis is a widely employed method that allows for greater control over reaction conditions. The choice of solvent is crucial; for example, dimethylformamide (DMF) can be used as a reaction medium for quaternization reactions involving methyl iodide. google.com The process typically involves dissolving the tributylphosphine in an appropriate solvent, followed by the addition of methyl iodide. The mixture is often stirred at room temperature to ensure a complete reaction. google.com Post-synthesis purification is critical to remove unreacted starting materials and byproducts, commonly involving recrystallization from solvents like ethanol (B145695) or acetone.

| Parameter | Condition | Purpose |

| Solvent | Dimethylformamide (DMF) | Provides a homogeneous reaction medium. google.com |

| Temperature | Room Temperature | Allows for controlled reaction without requiring high energy input. google.com |

| Stirring | Continuous | Ensures complete mixing of reactants for optimal reaction. google.com |

| Purification | Recrystallization (e.g., from ethanol) | Removes impurities and unreacted precursors to yield a pure product. |

Advanced Spectroscopic and Structural Characterization Techniques

To confirm the structure and analyze the molecular interactions of this compound, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of this compound. ³¹P NMR is particularly diagnostic for phosphorus-containing compounds. nih.govorganicchemistrydata.org The phosphorus nucleus in the tributylmethylphosphonium cation exists in a unique chemical environment, giving rise to a characteristic signal in the ³¹P NMR spectrum. This allows for unambiguous confirmation of the quaternization and the formation of the phosphonium salt. In addition to ³¹P NMR, ¹H NMR spectroscopy is used to confirm the presence and connectivity of the butyl and methyl groups attached to the phosphorus atom. nih.gov

| Nucleus | Typical Chemical Shift (ppm) | Information Provided |

| ³¹P | ~24 ppm | Confirms the quaternary phosphonium environment. rsc.org |

| ¹H | Varies | Confirms the structure of the alkyl (butyl and methyl) chains. nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of molecules and studying intermolecular interactions. mdpi.com In the context of this compound, FTIR spectra reveal characteristic absorption bands corresponding to the vibrations of its constituent parts. researchgate.net Analysis of these bands can provide insight into the interactions between the phosphonium cation and the iodide anion, as well as complexation with other molecules or surfaces. mdpi.comrsc.org

Shifts in the position and changes in the intensity of specific spectral bands can indicate interactions. For example, the interaction of the cation with other species can perturb the C-H and P-C bonds, leading to observable changes in their respective stretching and bending vibrations. mdpi.comresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| 2850 - 2960 | C-H (in butyl and methyl groups) | Stretching researchgate.net |

| 1465 - 1467 | CH₃ and C-H | Bending researchgate.net |

| 1200 - 1300 | P-CH₂-R | Deformation researchgate.net |

| 722 - 755 | P-C | Stretching researchgate.net |

X-ray Diffraction (XRD) for Crystallographic and Amorphous Nature Determination

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. In the context of this compound, XRD has been instrumental in understanding its role in the formation and stabilization of perovskite thin films for solar cell applications.

When incorporated into perovskite precursor solutions, this compound influences the resulting film's crystallinity and grain structure. XRD patterns of perovskite films treated with this compound show characteristic peaks that can be compared to standard patterns for both the perovskite material (e.g., methylammonium (B1206745) lead iodide, MAPbI₃) and any potential new phases or degradation products like lead iodide (PbI₂).

In studies where this compound was used as a surface passivating agent, XRD analysis revealed a significant enhancement in the stability of the perovskite film. orgsyn.org For instance, untreated MAPbI₃ films showed rapid degradation into PbI₂ upon light soaking, as evidenced by the emergence and growth of the characteristic PbI₂ diffraction peak. In contrast, films treated with this compound exhibited a marked delay in the appearance of this peak, indicating a more robust crystal structure resistant to degradation. orgsyn.org This suggests that while not necessarily forming a new bulk crystalline phase that is easily detectable by XRD, the compound plays a crucial role in maintaining the desired perovskite crystal structure.

Interactive Data Table: XRD Analysis of Perovskite Films with and without this compound Treatment

| Sample | Condition | Key XRD Peak Observed | Interpretation | Reference |

| Control MAPbI₃ Film | After 60 min light soaking | Strong PbI₂ peak | Significant degradation of perovskite | orgsyn.org |

| TPI-Treated MAPbI₃ Film | After 120 min light soaking | No significant PbI₂ peak | Enhanced stability of perovskite structure | orgsyn.org |

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy for Surface and Grain Boundary Analysis

Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy is a cutting-edge technique that combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. This enables the chemical mapping of a surface at the nanoscale, making it ideal for studying the distribution of compounds at grain boundaries and surfaces.

In the context of perovskite solar cells, AFM-IR has provided direct evidence for the role of this compound in passivating grain boundaries. Researchers have utilized this technique to map the chemical composition of the cross-section of perovskite films containing the additive. orgsyn.org

By tuning the IR laser to specific vibrational frequencies characteristic of the tributylmethylphosphonium (TP⁺) cation, it is possible to visualize its location within the film's microstructure. The TP⁺ cation exhibits distinct absorption peaks, notably around 975 cm⁻¹ (attributed to -CH₃ rocking) and 1450 cm⁻¹ (from asymmetric -CH₃ stretching). orgsyn.org

AFM-IR imaging performed at an excitation wavelength of 975 cm⁻¹ on a perovskite film with a 0.6% molar ratio of this compound revealed a strong signal localized at the grain boundaries. orgsyn.org This observation confirms that during the perovskite crystallization process, the larger tributylmethylphosphonium cations are expelled from the perovskite lattice and accumulate at the boundaries between the crystalline grains. This "wrapping" of the grains with a thin layer of the phosphonium salt is believed to be a key factor in the enhanced stability and performance of the solar cell devices. Complementary imaging at a wavenumber corresponding to the perovskite material itself showed a distribution that was the inverse of the TP⁺ signal, further supporting the grain boundary localization. orgsyn.org

Interactive Data Table: AFM-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Location in Perovskite Film | Significance | Reference |

| 975 | -CH₃ rocking (TP⁺) | Grain Boundaries | Direct evidence of grain wrapping | orgsyn.org |

| 1450 | Asymmetric -CH₃ stretching (TP⁺) | Grain Boundaries | Confirms presence of TP⁺ cation | orgsyn.org |

Catalytic Applications in Chemical Transformations

Tributylmethylphosphonium Iodide as a Phase Transfer Catalyst

As a phase transfer catalyst (PTC), this compound promotes reactions between a water-soluble nucleophile and an organic-soluble substrate. The lipophilic tributylmethylphosphonium cation pairs with the anionic nucleophile, transporting it from the aqueous phase into the organic phase where the reaction with the substrate can occur. operachem.com This mechanism is fundamental to its application in diverse synthesis reactions.

The efficacy of phosphonium (B103445) salts like this compound in phase transfer catalysis is governed by several factors. The mechanism involves the transfer of an anion from an aqueous or solid phase into an organic phase. operachem.comnih.gov The lipophilic nature of the quaternary phosphonium cation (Q⁺) allows it to form an ion pair (Q⁺Y⁻) with the reactant anion (Y⁻) from the aqueous phase. This ion pair is soluble in the organic solvent and can diffuse across the phase boundary. operachem.com Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate (RX) to form the product (RY). The catalyst cation then returns to the aqueous phase to repeat the cycle.

This compound and its analogs are employed as catalysts in a range of organic reactions, enhancing efficiency and yield under mild conditions. chemimpex.com

Phosphonium salts are effective catalysts for alkylation reactions. While specific data for this compound is limited, the closely related catalyst, tetrabutylammonium (B224687) iodide (TBAI), has been shown to be highly efficient for the dialkylation of 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT). rsc.org The use of an iodide-containing PTC was found to be more efficient than those with bromide, chloride, or fluoride (B91410) counter-ions. rsc.org This suggests that this compound would likely show similar efficacy in promoting such C-alkylation reactions.

A patented process for the alkylation of isoparaffins with olefins utilizes a phosphonium-based ionic liquid catalyst, which can include tributylmethylphosphonium salts, to produce high-octane alkylate at ambient temperatures. google.com

Table 1: Dialkylation of CPDT using Tetrabutylammonium Iodide (TBAI) as a Phase Transfer Catalyst rsc.org

| Alkyl Halide | Product Yield | Reaction Time (min) |

| 1-bromooctane | 96% | 60 |

| 1-bromododecane | 98% | 45 |

| 1-bromohexadecane | 95% | 45 |

| 1-chlorooctane | 82% | 105 |

| 1-chlorododecane | 85% | 90 |

Reaction Conditions: CPDT, Alkyl halide, 50% aq. NaOH, TBAI (20 mol%), 75 °C.

This compound is noted for its use as a reagent in phosphorylation reactions, which are critical for synthesizing complex molecules in the pharmaceutical industry. chemimpex.com However, specific research detailing its catalytic performance and mechanism in these reactions is not extensively documented in publicly available literature.

The oxidative α-azidation of carbonyl compounds provides a direct route to valuable α-azido carbonyl derivatives. Research in this area has prominently featured the use of tetrabutylammonium iodide (TBAI) as a catalyst. beilstein-journals.orgnih.govresearchgate.net The reaction mechanism involves the in-situ formation of a quaternary ammonium (B1175870) hypoiodite (B1233010) species from TBAI and an oxidant like dibenzoyl peroxide. beilstein-journals.orgbeilstein-archives.org This species facilitates the α-iodination of the carbonyl compound. Subsequently, a phase-transfer-catalyzed nucleophilic substitution of the iodo-intermediate with an azide (B81097) anion (from sodium azide) yields the final α-azido product. beilstein-journals.orgbeilstein-archives.org Given the mechanistic similarities, it is proposed that this compound could function analogously in this transformation.

| Substrate (β-Ketoester) | Product | Yield |

| 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 2-Azido-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | >95% |

| Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Ethyl 2-azido-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 90% |

| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-azido-2-oxocyclopentanecarboxylate | 80% |

Reaction Conditions: Substrate, NaN₃, Dibenzoyl peroxide, TBAI (catalyst), Dichloromethane, Room Temperature.

Iodine and iodide-containing compounds can mediate or catalyze various cyclization reactions, often proceeding through an iodocyclization pathway where electrophilic iodine activates a double or triple bond for intramolecular nucleophilic attack. mdpi.com While specific examples detailing the use of this compound as the primary catalyst for cyclization reactions are not prominent in the literature, its role as a phase transfer catalyst and a source of iodide ions suggests potential applications in base-catalyzed intramolecular cyclizations, such as the formation of epoxides or other small rings where an alkoxide or carbanion, generated in the aqueous phase, needs to be transferred to the organic phase to react.

Research on Improved Reaction Efficiency and Yield Optimization

This compound is recognized for its role as a phase transfer catalyst, a function that serves to increase reaction rates and improve yields in organic synthesis. chemimpex.com Its utility in enhancing the efficiency of reactions between immiscible phases is particularly valuable in the manufacturing of fine chemicals. chemimpex.com Research into hypervalent iodine reagents has led to the development of catalytic protocols that rely on an iodine(I)/iodine(III) catalytic cycle. nih.gov Electrosynthetic methods, for example, can drive this cycle, eliminating the need for chemical oxidants and the waste they produce. nih.gov Such electrochemical approaches have been successfully applied to various transformations, including the oxidative cyclization of amides and the α-tosyloxylation of ketones, demonstrating wide substrate scope and high efficiency. nih.gov

In the context of polymerization, the efficiency of organocatalyzed living radical polymerization (LRP) can be influenced by factors such as the choice of catalyst and reaction conditions. While sodium iodide can be effective for in situ halogen exchange to transform alkyl bromides to more reactive alkyl iodides, organic salts like tetrabutylammonium iodide (a compound related to this compound) have also been studied for this purpose. ntu.edu.sg Research has shown that to achieve high molecular weight polymers with low polydispersity, adjustments in catalyst concentration and temperature may be necessary to ensure high conversion rates within reasonable timeframes. ntu.edu.sg

Role in Organocatalyzed Living Radical Polymerization

This compound is a key component in organocatalyzed living radical polymerization (LRP), a modern technique for synthesizing polymers with controlled architectures. tcichemicals.com This method stands out because it uses organic molecules, such as organic salts and amines, as catalysts, providing an alternative to metal-based systems. The process involves a reversible activation of a dormant species, typically an alkyl iodide, which allows for the controlled growth of polymer chains. ntu.edu.sg This control is a hallmark of living polymerization processes, which aim to suppress chain termination reactions. nih.gov

In organocatalyzed LRP, this compound acts as a catalyst in conjunction with an alkyl iodide initiator. Alkyl iodides such as ethyl α-iodophenylacetate, 2-iodo-2-methylpropionitrile, and ethyl 2-iodo-2-methylpropionate have been identified as effective initiators for these polymerization reactions. The function of the catalyst is to facilitate the reversible activation of the dormant polymer chain, which is capped with an iodine atom. ethernet.edu.et This catalytic cycle allows for the sequential addition of monomer units to the growing chain in a controlled manner, which is essential for achieving polymers with predictable molecular weights and narrow molecular weight distributions. rsc.org

This compound has been specifically shown to be an effective catalyst for the polymerization of both methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA). These monomers are important building blocks for a wide range of acrylic polymers. The reactivity ratios of MMA and n-butyl acrylate have been studied in both conventional and controlled radical copolymerization, with findings indicating that the fundamental chemoselectivities are similar in both processes. uni-bayreuth.de The ability to effectively polymerize these monomers using an organocatalytic system opens pathways to creating copolymers with specific properties. researchgate.net

Below is a table summarizing the application of this compound in these polymerizations.

Table 1: Application of this compound in Polymerization| Monomer | Catalyst | Initiator Type | Outcome | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | This compound (BMPI) | Alkyl Iodides | Low-polydispersity polymers | |

| Butyl Acrylate (BA) | This compound (BMPI) | Alkyl Iodides | Low-polydispersity polymers |

A significant achievement of using this compound in organocatalyzed LRP is the ability to produce polymers with low polydispersity (PDI). Polydispersity is a measure of the distribution of molecular weights in a given polymer sample; a low PDI indicates a more uniform polymer chain length, which is crucial for many advanced applications. Studies have demonstrated that the combination of an alkyl iodide initiator and a this compound catalyst consistently yields polymers with this desirable characteristic. ntu.edu.sg For instance, in the polymerization of MMA, PDI values between 1.05 and 1.30 have been achieved. rsc.org

The use of this compound is part of a broader trend towards the development of metal-free polymerization techniques. rsc.orgmdpi.com Traditional controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), often rely on transition metal complexes as catalysts. ntu.edu.sgnih.gov While effective, these metal catalysts can contaminate the final polymer product, which is a significant drawback for applications in electronics and biomedicine. nih.gov Organocatalyzed LRP, by using organic salts like this compound, provides a metal-free alternative that circumvents this issue, allowing for the synthesis of high-purity polymers. mdpi.com

Interaction with Metal Nanoparticles for Enhanced Catalysis

Research has explored the use of tetraalkylphosphonium ionic liquids, a class of compounds to which this compound belongs, in the synthesis and stabilization of metal nanoparticles for catalytic applications. nih.gov Specifically, gold and palladium nanoparticles have been prepared in tetraalkylphosphonium halide ionic liquids without the need for additional stabilizing agents. nih.gov

These colloidal suspensions exhibit long-term stability, which is attributed to a combination of electrostatic interactions between the ionic liquid's halide anions and the nanoparticle surface, along with steric protection from the bulky phosphonium cations. nih.gov The halide anion, in this case, iodide, strongly absorbs to the nanoparticle surface, contributing significantly to their stability. nih.gov Palladium nanoparticles stabilized in this manner have proven to be stable, efficient, and recyclable catalysts for various hydrogenation reactions conducted at ambient pressures. nih.gov This interaction showcases a method for creating robust catalytic systems where the ionic liquid plays a crucial role in maintaining the catalytic activity of the metal nanoparticles. nih.govmdpi.com

Applications in Advanced Materials Science and Engineering

Integration into Polymer Electrolytes for Enhanced Performance

The incorporation of Tributylmethylphosphonium Iodide into polymer electrolytes has been shown to significantly boost their performance metrics. mdpi.comcitedrive.comnih.gov These hybrid electrolytes combine the mechanical robustness of polymers with the superior ionic conductivity of ionic liquids, addressing key challenges in the development of solid-state energy storage devices. mdpi.comresearchgate.net

Research has demonstrated that doping polymer matrices, such as polyethylene (B3416737) oxide (PEO), with this compound leads to a substantial increase in ionic conductivity. mdpi.com In a PEO and ammonium (B1175870) iodide (NH4I) based polymer electrolyte, the addition of this compound resulted in a continuous rise in ionic conductivity, with the optimal performance observed at a 14 wt.% concentration. mdpi.com This enhancement is attributed to the introduction of mobile charge carriers from the ionic liquid, which facilitates better ion transport within the polymer matrix. mdpi.com The free ions from this compound increase the charge carrier concentration, leading to higher conductivity. mdpi.com

Ionic Conductivity of PEO:NH4I with Different Compositions of this compound

| This compound (wt.%) | Ionic Conductivity (S/cm) |

|---|---|

| 0 | 2.05 x 10⁻⁶ |

Note: The table showcases the trend of increasing ionic conductivity with the addition of this compound to a PEO:NH4I polymer electrolyte. The exact value for the 14 wt.% composition is not provided in the source, but it is stated to be the highest.

Phosphonium-based ionic liquids, like this compound, are known for their wide electrochemical stability windows. mdpi.comnih.govresearchgate.net This property is crucial for the development of high-voltage energy storage devices. mdpi.com While specific data on the electrochemical stability window of systems containing this compound was not detailed in the provided search results, the general consensus is that phosphonium (B103445) ionic liquids offer a larger stable operating voltage range compared to other ionic liquid families like those based on imidazolium (B1220033) or ammonium cations. mdpi.comfrontiersin.org The electrochemical stability window for a gelled electrolyte containing a phosphonium ionic liquid was reported to be 3.95 V. mdpi.com

The addition of this compound to polymer films has a significant impact on their morphology, specifically by increasing their amorphous nature. mdpi.com In a study involving PEO-based electrolytes, the incorporation of the ionic liquid disrupted the crystalline domains of the PEO, leading to a progressive increase in the amorphous region. mdpi.com This is a critical factor, as a more amorphous polymer structure facilitates improved ion percolation, thereby enhancing ion mobility and transport rates, which directly correlates with higher ionic conductivity. mdpi.com Polarized optical microscopy has visually confirmed a significant reduction in the size of spherulites (crystalline structures) upon the addition of this compound to a PEO complex. mdpi.comresearchgate.net

Application in Perovskite Solar Cells

This compound is also being investigated for its potential to improve the performance and stability of perovskite solar cells, a promising photovoltaic technology.

In the context of perovskite solar cells, this compound has been shown to be an effective agent for grain boundary passivation. nsf.gov When added to the perovskite precursor, it can convert the grain boundaries into a thin and robust one-dimensional (1D) perovskite structure. nsf.gov This 1D perovskite layer effectively "wraps" the perovskite grains, a mechanism that passivates the grain boundaries and enhances their resistance to environmental stressors like moisture, heat, and light. nsf.gov This passivation reduces the release of iodine during light soaking, a common degradation pathway in perovskite solar cells. nsf.gov As a result, perovskite films treated with this compound exhibit improved stability. nsf.gov For instance, a device with these wrapped grains maintained 92.2% of its initial efficiency after 1900 hours of light soaking at 55°C under one sun illumination. nsf.gov This strategy of grain boundary passivation is a key approach to enhancing the long-term performance and durability of perovskite solar cells. rsc.orgnih.govnih.gov

Improvement of Device Efficiency and Long-Term Stability in Photovoltaics

The creation of the 1D perovskite wrapping layer directly translates to significant improvements in the performance of photovoltaic devices. The passivation of grain boundaries enhances the material's resistance to moisture and leads to greater stability under thermal and light stress. Current time information in Boston, MA, US.chemimpex.com

| Device Parameter | Performance Metric |

| Operational Stability | Maintained 92.2% of initial efficiency after 1900 hours of light soaking. Current time information in Boston, MA, US.chemimpex.com |

| Thermal Stability | Enhanced resistance to defect generation under thermal stress. Current time information in Boston, MA, US. |

| Moisture Resistance | Wrapped grains show increased resistance to moisture. Current time information in Boston, MA, US.chemimpex.com |

Mitigation of Detrimental Iodine Formation in Perovskite Films

A common degradation pathway in perovskite films is the formation of detrimental iodine (I₂) during operation, especially under light and heat. This compound has been shown to effectively mitigate this issue. Current time information in Boston, MA, US. The presence of TPI in the perovskite film reduces the amount of iodine released during light soaking. Current time information in Boston, MA, US.chemimpex.com

In a targeted experiment, perovskite films with varying concentrations of TPI were immersed in toluene (B28343) and illuminated for seven days. The results, measured by UV-Visible absorption spectra, indicated that as the concentration of TPI increased, the formation of I₂ decreased significantly. Current time information in Boston, MA, US. This suggests that TPI not only improves the structural integrity of the perovskite film but also enhances its chemical stability by suppressing a key degradation mechanism.

| TPI Concentration | Effect on Iodine (I₂) Formation |

| Control (0% TPI) | Highest I₂ formation detected. Current time information in Boston, MA, US. |

| Increasing TPI % | Decreased I₂ formation observed. Current time information in Boston, MA, US. |

Development of Other Advanced Materials

Polymers with Enhanced Thermal Stability and Chemical Resistance

This compound is utilized in the development of advanced polymers, where it can impart enhanced thermal stability and chemical resistance. chemimpex.com As a phosphonium-based ionic liquid, it exhibits inherent properties like high thermal stability and low volatility. mdpi.com When incorporated into a polymer matrix, these properties can be transferred to the resulting material.

| Material | Thermal Decomposition Onset | Key Finding |

| Pure Polyethylene Oxide (PEO) | Lower Temperature | Standard decomposition profile. mdpi.com |

| PEO with Ammonium Iodide | Slight shift to lower temperature | Hygroscopic nature of the salt affects stability. mdpi.com |

| PEO with Ammonium Iodide & TMPI | Two-step, higher temperature | Enhanced thermal stability due to TMPI incorporation. mdpi.com |

Functional Coatings with Tailored Properties

This compound is also employed in the formulation of functional coatings. chemimpex.com Its properties as a stable ionic liquid make it a valuable additive for creating coatings with tailored characteristics, such as improved chemical resistance. chemimpex.com While detailed research on specific coating formulations is proprietary, the function of TPI can be inferred from its chemical nature.

As a phosphonium salt, it can improve the thermal stability of a coating formulation. mdpi.com Its ionic nature can be leveraged to create antistatic coatings. Furthermore, its solubility in certain organic solvents makes it a versatile component for wet-chemical coating processes. chemimpex.com The bulky tributyl groups can also contribute to creating protective, hydrophobic barriers on a surface. The use of such additives allows for the development of customized coatings where specific functionalities like corrosion protection, enhanced durability, or specific optical properties are required. chemimpex.com

Electrochemical Research and Energy Storage Applications

Electrolyte Applications in Advanced Energy Storage Devices

Electrolytes are a critical component of all electrochemical energy storage devices, responsible for transporting ions between the anode and cathode. mdpi.com Tributylmethylphosphonium Iodide is investigated primarily as a component in electrolyte formulations, often as a dopant in polymer matrices to create hybrid polymer electrolytes that combine the mechanical stability of solids with the high ionic conductivity of liquids. mdpi.comnih.govresearchgate.net

Phosphonium-based ionic liquids and polyelectrolytes are gaining attention as potential electrolyte materials for next-generation batteries, including lithium-ion (Li-ion) and sodium-ion (Na-ion) systems. mdpi.com These materials are explored for their potential to enhance safety and stability compared to conventional liquid electrolytes, which often suffer from issues of flammability and leakage. mdpi.comenergy.gov The general advantages of phosphonium-based ionic liquids include high thermal stability and wide electrochemical stability windows. mdpi.comnih.gov

While research specifically detailing the use of pure this compound as a primary electrolyte in Li-ion or Na-ion batteries is limited, its role as a component in more complex electrolyte systems is an area of active study. mdpi.com For instance, the iodide anion (I⁻) itself has been studied extensively as a "redox mediator" in lithium-oxygen (Li-O₂) batteries. osti.govmit.edu In this role, the iodide/triiodide (I⁻/I₃⁻) redox couple can facilitate the decomposition of the solid discharge product (e.g., Lithium Peroxide or Lithium Hydroxide) during the charging process, thereby lowering the required overpotential and improving energy efficiency. osti.govmit.edu The presence of iodide in an electrolyte can significantly influence the battery's reaction chemistry. mit.edu

Sodium-ion batteries are considered a promising alternative to lithium-ion technology due to the high abundance and low cost of sodium. pku.edu.cnyoutube.comyoutube.com Developing safe and efficient solid-state or polymer electrolytes is a key challenge for this technology. pku.edu.cn While some studies suggest that many iodide-based compounds may have limitations in oxidation voltage, the unique properties of phosphonium (B103445) ionic liquids continue to make them candidates for investigation in these systems. mdpi.compku.edu.cn

The application of phosphonium-based polyelectrolytes has been considered for various electrochemical devices, including fuel cells. mdpi.com These materials are explored for their potential as ion-conductive membranes. However, specific research focusing on the application of this compound in fuel cell technology is not extensively documented in current literature.

This compound has been directly investigated for its application in supercapacitors, also known as electric double-layer capacitors (EDLCs). mdpi.comresearchgate.net EDLCs store energy through the physical process of ion adsorption at the interface between an electrode and an electrolyte, forming an electrochemical double layer. mdpi.comyoutube.com This mechanism allows for rapid charging and discharging and a very long cycle life. mdpi.comyoutube.com

Fundamental Electrochemical Characterization

To evaluate the suitability of this compound for energy storage applications, researchers employ various electrochemical techniques to characterize its fundamental properties related to ion transport.

Ionic Transference Number Measurements

The total ionic transference number (t_ion) is a crucial parameter for an electrolyte, quantifying the fraction of the total current carried by ions as opposed to electrons. A value close to 1 is desirable, as it indicates that the material is an excellent ion conductor and a poor electronic conductor, which is essential for preventing self-discharge in a device. mdpi.comresearchgate.net

In a study of a polymer electrolyte composed of Polyethylene (B3416737) oxide (PEO) and Ammonium (B1175870) iodide (NH₄I) doped with this compound (TMPI), the ionic transference number was determined using the DC polarization method. researchgate.net The analysis revealed a high transference number, confirming the predominantly ionic nature of the conductivity.

Table 1: Ionic Transference Number for TMPI-Doped Polymer Electrolyte

| Electrolyte Composition | Ionic Transference Number (t_ion) | Measurement Method | Source |

| PEO:NH₄I doped with 14 wt.% TMPI | 0.98 | DC Polarization | mdpi.comresearchgate.net |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transport Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the charge transport properties of materials and interfaces within an electrochemical system. youtube.comrsc.org The method involves applying a small, oscillating voltage signal over a wide range of frequencies and measuring the resulting current response. youtube.com The data is often visualized in a Nyquist plot, which graphs the imaginary part of the impedance against the real part. youtube.comyoutube.com

EIS has been used to study polymer electrolytes containing this compound (TMPI). mdpi.comresearchgate.net In these studies, the Nyquist plot typically shows a semicircle at high frequencies, the diameter of which corresponds to the bulk resistance (R_b) of the electrolyte. A smaller semicircle indicates lower resistance and therefore higher ionic conductivity. The introduction of TMPI into a PEO:NH₄I polymer electrolyte was shown to significantly decrease this bulk resistance, thereby enhancing ionic conductivity. mdpi.com This improvement is attributed to the TMPI providing additional mobile charge carriers that facilitate ion transport through the polymer matrix. mdpi.com

Table 2: Effect of this compound (TMPI) Concentration on Ionic Conductivity

| TMPI Concentration (wt.%) | Ionic Conductivity (S/cm) at Room Temperature | Observation from EIS | Source |

| 0 | ~1.2 x 10⁻⁷ | Highest bulk resistance | mdpi.com |

| 4 | ~1.1 x 10⁻⁶ | Reduced bulk resistance | mdpi.com |

| 8 | ~2.5 x 10⁻⁶ | Further reduced resistance | mdpi.com |

| 12 | ~4.0 x 10⁻⁶ | Significant reduction in resistance | mdpi.com |

| 14 | ~1.1 x 10⁻⁵ | Lowest bulk resistance | mdpi.com |

Cyclic Voltammetry (CV) for Electrochemical Performance Evaluation

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used extensively to investigate the electrochemical properties of materials, including phosphonium-based ionic liquids like this compound. researchgate.net It provides critical insights into the redox behavior, electrochemical stability window, and charge storage mechanisms of an electrolyte, which are paramount for its application in energy storage devices such as supercapacitors. researchgate.netresearchgate.net In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. The shape of the resulting cyclic voltammogram provides a wealth of information. For supercapacitors, an ideal rectangular CV curve is characteristic of an electrochemical double-layer capacitor (EDLC), while the presence of distinct oxidation and reduction peaks signifies Faradaic reactions, indicative of pseudocapacitance. researchgate.net

The electrochemical performance of this compound is significantly influenced by the redox activity of the iodide anion. pku.edu.cn Studies on the electrochemical behavior of the iodide ion show a multi-step redox process. pku.edu.cnmonash.edu The initial oxidation step involves the conversion of iodide ions (I⁻) to molecular iodine (I₂). pku.edu.cn This is often followed by a chemical reaction where the newly formed iodine reacts with available iodide ions in the electrolyte to form triiodide (I₃⁻). pku.edu.cn

The key electrochemical reactions involving the iodide anion, which are observable in a cyclic voltammogram, are detailed below.

Table 1: Key Electrochemical Reactions of the Iodide Anion in an Electrolyte System Data derived from studies on iodide electrochemistry. pku.edu.cnresearchgate.net

| Reaction Type | Electrochemical/Chemical Equation | Description |

| Anodic Oxidation | 2I⁻ → I₂ + 2e⁻ | The primary oxidation of iodide ions to form a film of molecular iodine on the electrode surface. |

| Chemical Reaction | I₂ + I⁻ ⇌ I₃⁻ | The chemical combination of molecular iodine and iodide ions to form triiodide ions. |

| Cathodic Reduction | I₂ + 2e⁻ → 2I⁻ | The reduction of the iodine film back to iodide ions during the reverse potential scan. |

| Cathodic Reduction | I₃⁻ + 2e⁻ → 3I⁻ | The reduction of triiodide ions back to iodide ions, often seen as a separate peak in the CV. |

| Further Oxidation | I⁻ + 3H₂O → IO₃⁻ + 6H⁺ + 6e⁻ | At higher potentials, iodide can be oxidized to form high-valent iodine compounds like iodate. pku.edu.cn |

The table below presents illustrative performance metrics for supercapacitors using different phosphonium ionic liquid-based electrolytes, as evaluated through cyclic voltammetry and galvanostatic charge-discharge methods.

Table 2: Illustrative Performance Metrics of Supercapacitors with Phosphonium IL-based Electrolytes Note: This table provides comparative data from related phosphonium ILs to illustrate typical performance benchmarks evaluated by CV and other electrochemical methods.

| Electrolyte System | Electrode Material | Specific Capacitance (F·g⁻¹) | Energy Density (W·h·kg⁻¹) | Voltage Window (V) | Source |

| [P₄₄₄₄][TFSI] in DMSO | rGO–NiO | 213.85 | 200.8 | Not Specified | acs.org |

| Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide in Acetonitrile | Activated Carbon | 100 | ~40 | 3.4 | aip.org |

The evaluation of this compound using cyclic voltammetry reveals that its electrochemical signature is a combination of the capacitive behavior of the phosphonium cation and the pronounced Faradaic reactions of the iodide anion. pku.edu.cnmdpi.com The distinct redox peaks from the iodide/triiodide couple are a key feature in its voltammogram, differentiating it from purely capacitive systems and highlighting its potential as a component in high-capacity energy storage devices. pku.edu.cnresearchgate.net

Theoretical and Computational Investigations

Molecular Dynamics Simulations and Quantum Chemical Calculations

Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools to study the intricate details of ionic liquids like tributylmethylphosphonium iodide. arxiv.org These methods allow for the investigation of molecular motions, interactions, and electronic structures.

Quantum chemical calculations can be employed to predict the reactivity of this compound. rsc.orgbohrium.com These calculations can determine the electron distribution within the ions, identifying sites that are more susceptible to nucleophilic or electrophilic attack. For instance, the iodide anion is a known good nucleophile and leaving group, a property that is central to its role in catalysis. stackexchange.com In reactions where this compound is used as a phase transfer catalyst, computational models can elucidate the mechanism by which the phosphonium (B103445) cation facilitates the transfer of the iodide anion between different phases, thereby accelerating the reaction rate. chemimpex.com

Structure-Property Relationship Studies in Ionic Liquid Systems

The physical and chemical properties of an ionic liquid are intrinsically linked to the structure of its constituent ions. nih.govresearchgate.net Understanding these relationships is key to designing ionic liquids with tailored properties for specific applications.

| Property | Value |

| Molecular Weight | 344.26 g/mol nih.gov |

| Melting Point | 133.5 °C lookchem.com |

| Solubility | Soluble in Methanol lookchem.com |

Note: This table contains data for this compound.

Predictive Modeling for Biological and Antioxidant Activities

While the primary applications of this compound are in chemical synthesis and materials science, computational methods can also be used to predict its potential biological activities.

Studies have shown that molecular iodine (I₂) can exhibit antioxidant properties by neutralizing reactive oxygen species (ROS) and making biological molecules less susceptible to oxidative damage. nih.gov It has been investigated for its beneficial effects in conditions like fibrocystic breast disease and prostatic hyperplasia, with studies indicating that daily doses of 1 to 6 mg of I₂ are well-tolerated. nih.govnih.gov The antioxidant mechanism of iodine is complex and may involve multiple pathways, including the inhibition of enzymes like nitric oxide synthase and cyclooxygenase. nih.gov

Predictive models for the biological activity of this compound would likely focus on the potential for the iodide ion to be released and participate in biological processes. The models might assess its ability to interact with biological targets and predict its potential to act as an antioxidant. researchgate.net However, it is crucial to note that such predictions are theoretical and require experimental validation. The effects of the tributylmethylphosphonium cation on biological systems would also need to be considered.

Assessment of Potential Antibacterial Activity (e.g., against Acinetobacter baumannii)

Currently, there is no publicly available research or data from computational or in-vitro studies that specifically assesses the antibacterial activity of this compound against Acinetobacter baumannii. This gram-negative bacterium is a significant cause of nosocomial infections and is known for its high levels of antibiotic resistance. While other iodine-containing compounds have been investigated for their effects on A. baumannii, specific data for this compound is absent from the current scientific record.

Evaluation of Antioxidant Potential through Computational Models

Similarly, the antioxidant potential of this compound has not been evaluated through computational models, according to available scientific literature. Computational chemistry offers powerful tools to predict the ability of a molecule to neutralize free radicals, a key aspect of antioxidant activity. However, these methods have not yet been applied to this compound to determine its potential efficacy in this regard.

Research in Biological and Pharmaceutical Applications Mechanism and Delivery Focused

Investigation of Interactions with Cellular Membranes

The interaction of tributylmethylphosphonium iodide with cellular membranes is a critical area of research, as it underpins its biological activity. The amphiphilic nature of the tributylmethylphosphonium cation dictates its behavior at the lipid bilayer interface. The positively charged phosphonium (B103445) headgroup is drawn to the negatively charged surface of many biological membranes, while the hydrophobic tributyl and methyl chains can penetrate the nonpolar core of the lipid bilayer.

Molecular dynamics simulations of similar phosphonium cations, such as tetra-alkyl phosphonium salts, have provided insights into the potential mechanism of interaction. These studies suggest that upon approaching a lipid bilayer, the phosphonium salt becomes absorbed into the lipid phase. This absorption is a largely irreversible process where the cationic headgroup resides near the lipid headgroup region, and the alkyl chains intercalate into the hydrophobic core. This insertion can lead to significant changes in the physical properties of the membrane. nih.gov

The presence of the iodide counter-ion is also a factor, as studies have shown that larger, more polarizable anions like iodide can penetrate more deeply into the headgroup region of the lipid bilayer compared to smaller anions like chloride. cas.cz This penetration can further influence the membrane's structural organization.

The disruptive potential of phosphonium salts on membranes is also a key aspect of their antimicrobial properties. The insertion of the cation into the lipid bilayer can disrupt the packing of phospholipids, leading to increased membrane fluidity and permeability. At sufficient concentrations, this can cause the formation of transient pores or lesions in the membrane, leading to leakage of cellular contents and ultimately cell death. mdpi.comnih.gov This mechanism is thought to be a primary mode of action for the antimicrobial effects observed in various phosphonium salts. nih.gov

Table 1: Summary of Investigated Interactions of Phosphonium Cations with Model Lipid Bilayers

| Investigated Property | Observation with Similar Phosphonium Cations | Potential Implication for this compound |

| Membrane Absorption | Phosphonium cations are absorbed into the lipid phase of the bilayer. nih.gov | The tributylmethylphosphonium cation is expected to readily partition into cellular membranes. |

| Cation Orientation | The phosphonium headgroup localizes near the lipid headgroups, with alkyl chains penetrating the hydrophobic core. nih.gov | The tributyl and methyl groups would likely insert into the lipid core, anchoring the molecule. |

| Membrane Perturbation | Insertion of phosphonium cations can alter membrane fluidity and packing. mdpi.com | Can potentially disrupt the normal function and integrity of the cell membrane. |

| Anion Influence | Larger anions like iodide show deeper penetration into the headgroup region. cas.cz | The iodide ion may contribute to the overall interaction and perturbation of the membrane. |

| Pore Formation | At higher concentrations, some phosphonium salts can induce transient pores in the membrane. nih.gov | Could be a mechanism for its observed antimicrobial or cytotoxic effects. |

Exploration in Advanced Drug Delivery Systems

The ability of phosphonium salts to interact with and traverse biological membranes has led to their exploration in the field of advanced drug delivery. A significant area of this research is the development of mitochondria-targeted drug delivery systems. Mitochondria are crucial organelles in cellular metabolism and apoptosis, making them an important target for various therapies, especially in cancer treatment. nih.gov

The large negative membrane potential of the inner mitochondrial membrane provides a strong driving force for the accumulation of lipophilic cations. Triphenylphosphonium (TPP) cations have been extensively used to deliver a wide range of therapeutic agents to mitochondria. nih.gov These agents are covalently linked to the TPP moiety, and the resulting conjugate is then able to accumulate within the mitochondria at concentrations several-fold higher than in the cytoplasm.

While direct research on this compound in this specific application is limited, the underlying principle suggests its potential utility. The tributylmethylphosphonium cation, being a lipophilic cation, could theoretically be used in a similar fashion to target drugs to the mitochondria.

Furthermore, phosphonium salts have been incorporated into liposomal drug delivery systems to enhance their targeting capabilities. nih.gov Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. nih.govmdpi.comnih.govliposomes.caxiahepublishing.com By modifying the surface of liposomes with mitochondria-targeting cations like TPP, researchers have successfully directed these drug carriers to the mitochondria. nih.gov This approach allows for the delivery of a broader range of therapeutic molecules that may not be easily conjugated directly to a phosphonium salt.

Table 2: Examples of Phosphonium-Based Advanced Drug Delivery Systems (Utilizing TPP)

| Delivery System | Therapeutic Agent | Target | Mechanism of Action |

| TPP-Conjugate | Chemotherapeutic Drugs | Mitochondria | The lipophilic TPP cation drives the accumulation of the drug within the mitochondria due to the negative membrane potential. nih.gov |

| TPP-Modified Liposomes | Various (e.g., Doxorubicin) | Mitochondria | Liposomes decorated with TPP on their surface are targeted to and accumulate at the mitochondria, releasing their drug payload. nih.govnih.gov |

| TPP-Conjugated Dendrimers | Fluorescent Probes/Drugs | Mitochondria | Polymeric dendrimers functionalized with TPP moieties act as nanocarriers for mitochondrial delivery. nih.gov |

Insights into Fundamental Cellular Processes at the Molecular Level

The accumulation of lipophilic cations in response to a negative membrane potential is a fundamental principle that can be harnessed to study cellular processes. The distribution of these cations across a membrane can provide a measure of the membrane potential, a key parameter in many physiological events including nerve impulse transmission, muscle contraction, and cellular signaling.

Triphenylmethylphosphonium (TPMP+), a closely related phosphonium salt, has been used as a probe to measure membrane potential in various cell types and isolated organelles. nih.gov The extent to which these probes accumulate within a cell or organelle, which can be quantified using radiolabeled or fluorescently tagged versions, is proportional to the magnitude of the membrane potential.

Given that tributylmethylphosphonium is also a lipophilic cation, it holds the potential to be developed as a molecular probe for similar applications. Its accumulation within cells would be expected to be dependent on the plasma membrane and mitochondrial membrane potentials. By monitoring the uptake and distribution of a labeled version of this compound, it could be possible to gain insights into changes in cellular bioenergetics and signaling pathways that involve alterations in membrane potential.

The interaction of such probes with the cell can also provide information about membrane integrity. For instance, compounds like propidium (B1200493) iodide are commonly used to identify cells with compromised membranes, as they can only enter and stain the nucleus of non-viable cells. nih.gov While this compound itself is not typically used for this purpose, its interactions with the membrane contribute to a broader understanding of how charged molecules can be used to probe cellular health and function.

Environmental Considerations and Sustainable Chemistry Research

Degradation Pathways and Environmental Fate Studies

Research indicates that Tributylmethylphosphonium Iodide exhibits poor biodegradability, with a reported degradation of only 1% based on Biochemical Oxygen Demand (BOD) tests. regulations.gov This suggests that the compound is persistent in the environment and not easily broken down by microorganisms.

Under conditions of combustion or high temperatures, this compound is expected to decompose and generate hazardous fumes, including phosphorus pentaoxide (P₂O₅), hydrogen iodide (HI), and carbon dioxide (CO₂). regulations.gov Proper disposal methods, such as incineration in a chemical incinerator equipped with an afterburner and scrubber, are recommended to manage its end-of-life stage. regulations.govspectrumchemical.com It is advised that the product should not be allowed to enter drains, waterways, or the soil. spectrumchemical.com

In specific applications, such as in perovskite solar cells, this compound has been shown to react with and passivate the surface of perovskite materials. nsf.gov This reaction enhances the stability of the perovskite film against moisture and light, slowing its degradation into lead iodide. nsf.gov This illustrates a role in preventing the degradation of another material, rather than its own environmental degradation.

Table 1: Degradation and Disposal Data for this compound

| Parameter | Finding | Source |

| Biodegradability | Poor; 1% degradation from Biochemical Oxygen Demand (BOD). | regulations.gov |

| Persistence/Mobility | Data not available. | echemi.com |

| Decomposition Products | Upon combustion, may produce phosphorus pentaoxide (P₂O₅), hydrogen iodide (HI), and carbon dioxide (CO₂). | regulations.gov |

| Recommended Disposal | Incineration with a combustible solvent in a chemical incinerator with an afterburner and scrubber. | regulations.govspectrumchemical.com |

Ecotoxicity Assessments within the Ionic Liquid Context

The ecotoxicity of this compound has not been extensively studied on an individual basis. echemi.com However, its assessment can be contextualized within the broader research on phosphonium-based ionic liquids. The toxicity of ionic liquids is a significant area of research, as substances initially hailed as "green" due to low volatility may still pose environmental hazards. nih.gov

Toxicity for ionic liquids is often linked to the cation, with lipophilicity (the ability to dissolve in fats, oils, and lipids) being a key driver; longer alkyl chains on the cation generally lead to higher toxicity. nih.gov The anion typically plays a lesser, though not negligible, role. nih.gov

Studies comparing different classes of ionic liquids have provided insights into the relative toxicity of phosphonium-based salts.

Comparative Toxicity: Research on various environmental biomodels, including Daphnia magna (water flea), Aliivibrio fischeri (bacterium), and Raphidocelis subcapitata (alga), indicates that phosphonium-based ionic liquids are, in many cases, less toxic than their ammonium-based counterparts. researchgate.net

Interspecies Variation: The sensitivity to these compounds varies significantly between species. For instance, Daphnia magna has been found to be more severely affected by certain ionic liquids than Allivibrio fischeri, which was the least sensitive in one study. researchgate.net

Phytotoxicity: While not studying the exact compound, research on other phosphonium (B103445) iodides, such as triphenylmethylphosphonium iodide, has been conducted to determine their phytotoxicity on plants like spring barley and common radish. researchgate.net This highlights a methodology for assessing the impact of this class of compounds on terrestrial ecosystems.

Although specific EC₅₀ (half-maximal effective concentration) values for this compound are not available, the general findings suggest that the phosphonium core may offer a less toxic alternative to other cationic structures, like those based on ammonium (B1175870) or imidazolium (B1220033), in the design of ionic liquids. researchgate.net

Table 2: Ecotoxicity Context for Phosphonium-Based Ionic Liquids

| Organism/Model | Finding | Source |

| General | Toxicity is primarily driven by the cation's structure and lipophilicity. | nih.gov |

| Daphnia magna, Aliivibrio fischeri, Raphidocelis subcapitata | Phosphonium-based ILs are often less toxic than ammonium-based ILs. Sensitivity is species-dependent. | researchgate.net |

| Fish | No specific data available for this compound. | echemi.com |

| Plants (Hordeum vulgare, Raphanus sativus) | Phytotoxicity tests have been established for other phosphonium iodides, providing a framework for assessment. | researchgate.net |

Adherence to Green Chemistry Principles in Synthesis and Application

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orglabdepotinc.com this compound, particularly in its role as an ionic liquid and catalyst, can be evaluated against these principles.

Role as Environmentally Friendly Solvents

Ionic liquids like this compound have been explored as environmentally friendly alternatives to conventional volatile organic compounds (VOCs). chemimpex.com Their negligible vapor pressure is a key property that aligns with green chemistry principles by reducing air pollution and worker exposure risks associated with solvent evaporation. nih.gov

The stability and solubility of this compound in various organic solvents make it suitable for applications that aim to enhance reaction efficiency. chemimpex.com By serving as a stable reaction medium, it can lead to improved yields and selectivity, which contributes to waste prevention. chemimpex.com

Strategies for Waste Minimization

Waste minimization involves activities that reduce the amount of waste generated at the source. yale.edu The application of this compound aligns with several waste minimization strategies.

Catalysis: One of the core principles of green chemistry is the use of catalytic reagents over stoichiometric ones. organic-chemistry.org this compound is effective as a phase transfer catalyst, which enhances reaction rates and efficiency. chemimpex.com Since catalysts are used in small amounts and are regenerated, they significantly reduce the waste associated with a chemical transformation compared to using a reagent that is consumed by the reaction.

Process Intensification: By improving the efficiency of reactions between immiscible phases, its role as a phase transfer catalyst can lead to higher yields and fewer byproducts, directly contributing to waste minimization. chemimpex.com

Table 3: Alignment of this compound with Green Chemistry Principles

| Green Chemistry Principle | Application of this compound | Source |

| 1. Prevention | Use as an efficient catalyst improves yields, thereby preventing waste. | labdepotinc.comchemimpex.com |

| 5. Safer Solvents and Auxiliaries | As an ionic liquid, it has negligible vapor pressure, making it a potentially safer alternative to volatile organic solvents. | nih.govchemimpex.com |

| 9. Catalysis | Acts as a phase transfer catalyst, which is preferable to stoichiometric reagents. | organic-chemistry.orgchemimpex.com |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Approaches and Derivatization Strategies

The future development of tributylmethylphosphonium iodide and its analogs is heavily reliant on the innovation of new synthetic methodologies and derivatization techniques. Current synthesis often involves the quaternization of tributylphosphine (B147548) with methyl iodide. lookchem.com However, researchers are exploring more sophisticated and sustainable approaches.

One promising direction is the use of ion exchange resin methods. This technique involves preparing phosphonium (B103445) hydroxides from phosphonium halides, which are then neutralized with the desired acid. This approach has been successfully used to synthesize a variety of fluorinated phosphonium ILs and could be adapted for iodide-based compounds, potentially offering higher purity and yields. mdpi.com

Furthermore, derivatization strategies are being developed to functionalize phosphonium salts for specific applications. For instance, novel tris(trimethoxyphenyl)phosphonium (TMPP) reagents have been synthesized to derivatize primary amines and carboxylic acids. nih.gov This method enhances their detection by electrospray mass spectrometry (ESI-MS) and allows for the incorporation of stable isotope labels for advanced analytical studies. nih.gov Such strategies could be adapted to the tributylmethylphosphonium scaffold to create tailored molecules for targeted applications, such as functionalized catalysts or probes. The development of modular approaches to create organophosphorus ionic materials with extended π-conjugated systems is another active area of research, aiming to produce materials with unique photophysical properties. researchgate.net

Expanded Applications in Emerging and Advanced Technologies

The unique physicochemical properties of this compound make it a candidate for several advanced technological applications. chemimpex.com Its role as a versatile phase transfer catalyst in organic synthesis is already established, but its potential extends far beyond this. chemimpex.com

A significant area of emerging application is in energy storage and conversion devices. mdpi.com

Polymer Electrolytes: this compound has been successfully incorporated into polyethylene (B3416737) oxide (PEO)-based polymer electrolytes. mdpi.comnih.gov Doping with this ionic liquid enhances the ionic conductivity of the polymer matrix, making these materials promising for use in dye-sensitized solar cells (DSSCs) and electrical double-layer capacitors (EDLCs), also known as supercapacitors. mdpi.comnih.govresearchgate.net The addition of the ionic liquid improves ion mobility and transport rates within the electrolyte film. researchgate.net

Perovskite Solar Cells: In the field of photovoltaics, this compound has been used as an additive to perovskite materials. nsf.gov Research has shown that it can convert perovskite grain boundaries into a stable, one-dimensional perovskite structure that wraps around the primary grains. This modification significantly enhances the material's stability against moisture, heat, and light, leading to more efficient and durable perovskite solar cells. nsf.gov

Beyond energy applications, phosphonium-based ionic liquids are being explored for various other uses. Their chemical and thermal stability makes them suitable for demanding environments. researchgate.netacs.org Potential future applications include their use as:

Advanced lubricants and heat-transfer fluids. researchgate.net

Solvents for biomass processing and CO2 capture. acs.org

Media for wastewater treatment. acs.org

Agents for capturing radioactive iodine, a significant challenge in nuclear waste management. rsc.org

Components in the synthesis of complex pharmaceuticals. chemimpex.com

Integration of Advanced Characterization Techniques and In-Situ Studies

A deeper understanding of the structure-property relationships in this compound is crucial for its rational design and application. The integration of advanced characterization techniques is enabling researchers to probe its behavior at the molecular level.

A suite of physical characterization methods is employed to analyze phosphonium ionic liquids:

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine thermal properties like glass transition temperatures. acs.org Phosphonium ILs are known for their high thermal stability, often up to nearly 400°C. researchgate.net

Spectroscopy and Diffraction: Infrared (IR) spectroscopy helps in understanding the interactions within the ionic liquid, such as hydrogen bonding. rsc.org Synchrotron X-ray scattering provides detailed information about the liquid's structure. acs.org

Chromatography: Inverse gas chromatography has been utilized to study the solvation properties of phosphonium ILs, providing insights into their interactions with various analytes. nih.gov

Electrochemical and Physical Properties: Techniques to measure ionic conductivity, viscosity, and density are fundamental for evaluating their performance as electrolytes. mdpi.comacs.org Polarized optical microscopy can be used to observe the morphology of polymer electrolytes containing these ionic liquids. researchgate.net

In-situ studies are becoming increasingly important for observing the dynamic behavior of these materials within operating devices. For example, directly mapping the formation of the 1D perovskite layer in the presence of this compound provides real-time insights into the stabilization mechanism in solar cells. nsf.gov

Enhanced Computational Modeling and Machine Learning Applications for Predictive Research

The sheer number of possible cation-anion combinations makes the experimental screening of ionic liquids a time-consuming and costly endeavor. nih.govmdpi.com To address this, computational modeling and machine learning (ML) are emerging as powerful predictive tools in the research of ionic liquids, including this compound.

Ab Initio Molecular Dynamics (AIMD) simulations are being used to investigate the structure and interactions of phosphonium-based ionic liquids at a quantum-mechanical level. acs.org These simulations provide a detailed picture of the molecular arrangements and dynamics that govern the macroscopic properties of the material. acs.org

Machine learning offers a paradigm shift in the design of new ionic liquids. By training algorithms on large datasets of known ionic liquids and their properties, ML models can predict the characteristics of new, untested compounds with a high degree of accuracy. nih.govrsc.org

Property Prediction: Researchers have successfully developed ML models to predict key properties such as melting points, ionic conductivity, and viscosity. mdpi.comrsc.org For instance, a deep-learning model achieved high accuracy in predicting the melting points of various ILs, which is critical for applications like batteries that require a wide operating temperature range. mdpi.com

Guided Synthesis: These predictive models can guide experimental efforts by identifying promising candidates for specific applications, such as electrolytes with high ionic conductivity. rsc.org ML can sift through the vast chemical space of potential ionic liquids—estimated to be as high as 10¹⁸ combinations—to highlight candidates with desirable properties for synthesis and testing. nih.govmdpi.com

Toxicity Screening: ML models are also being developed to predict the toxicity of ionic liquids, aiding in the design of more environmentally benign compounds. mdpi.com

By combining advanced synthesis, characterization, and cutting-edge computational techniques, the scientific community is poised to unlock new possibilities for this compound and related phosphonium salts, driving innovation across multiple technological fields.

Q & A

Q. How can researchers synthesize and purify tributylmethylphosphonium iodide with high yield and purity?

this compound is typically synthesized via quaternization of tributylphosphine with methyl iodide in a solvent like methanol or acetonitrile. Key parameters include stoichiometric control (e.g., 1:1 molar ratio of tributylphosphine to methyl iodide), reaction temperature (40–60°C), and reaction time (12–24 hours). Purification involves repeated recrystallization from ethanol or acetone to achieve ≥98% purity, as verified by elemental analysis and NMR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

- Spectroscopy : ¹H-NMR (δ 0.8–1.6 ppm for butyl groups, δ 2.5–3.0 ppm for methyl-phosphonium), ¹³C-NMR, and IR (absorption bands at 500–600 cm⁻¹ for P–C stretching).

- Thermal Analysis : Melting point determination (133.5°C) via differential scanning calorimetry (DSC).

- Elemental Analysis : Confirmation of C, H, and P content against theoretical values (e.g., C: 45.36%, H: 8.72%, P: 9.00%) .

Q. How should researchers handle safety and toxicity concerns during experiments?

this compound is classified as hazardous (H301: toxic if swallowed; H315/H319: skin/eye irritation; H411: toxic to aquatic life). Use PPE (gloves, goggles), work in a fume hood, and avoid aqueous waste discharge. Toxicity studies in zebrafish (LC₅₀: 1.2 mg/L) suggest strict containment protocols for ecotoxicological research .

Q. What databases or repositories are reliable for sourcing literature on this compound?